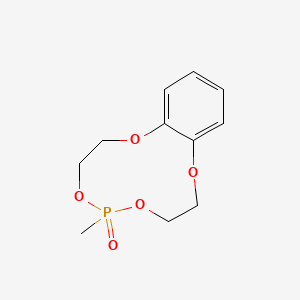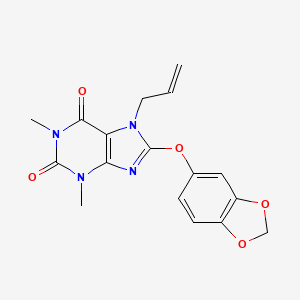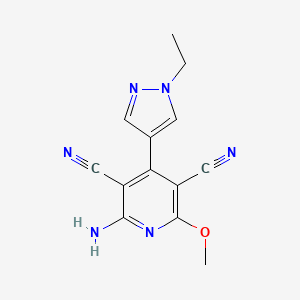
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Übersicht
Beschreibung
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide (also known as TBOA) is a potent inhibitor of glutamate transporters. It is a highly researched chemical compound due to its potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Wirkmechanismus
TBOA works by inhibiting the uptake of glutamate by glutamate transporters. Glutamate is an excitatory neurotransmitter that plays a crucial role in the nervous system. When released into the synapse, it binds to receptors on the postsynaptic neuron, causing it to depolarize and fire an action potential. Excess glutamate can be toxic to neurons, and glutamate transporters are responsible for removing excess glutamate from the synapse. TBOA inhibits the uptake of glutamate by binding to the glutamate transporter, preventing it from removing excess glutamate from the synapse.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region involved in learning and memory. It has also been shown to increase the excitability of neurons in the hippocampus. These effects suggest that TBOA could have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. This can be beneficial in reducing the potential for non-specific effects. One limitation is its potential toxicity, which can limit the concentration that can be used in experiments. Another limitation is its short half-life, which can make it difficult to maintain a consistent concentration over time.
Zukünftige Richtungen
There are several future directions for research on TBOA. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the investigation of TBOA's potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Additionally, the investigation of TBOA's effects on other neurotransmitters and brain regions could provide further insight into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively researched for its potential applications in the treatment of neurological disorders. It has been shown to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in the nervous system. Glutamate transporters are responsible for removing excess glutamate from the synapse, and their dysfunction has been implicated in various neurological disorders. TBOA's ability to inhibit glutamate transporters makes it a potential candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
6-methyl-2,5,7,10-tetraoxa-6λ5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-triene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-17(12)15-8-6-13-10-4-2-3-5-11(10)14-7-9-16-17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKFZUBRXAMSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)OCCOC2=CC=CC=C2OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4323968.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4323975.png)
![8-ethyl-2-[4-({[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonothioyl)piperazin-1-yl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4323990.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4323992.png)
![1-(2,6-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4323993.png)

![3-amino-1-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B4324014.png)
![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324037.png)
![1-benzyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4324042.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4324050.png)
